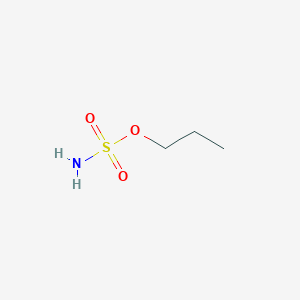

Sulfamic acid propyl ester

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H9NO3S |

|---|---|

Molecular Weight |

139.18 g/mol |

IUPAC Name |

propyl sulfamate |

InChI |

InChI=1S/C3H9NO3S/c1-2-3-7-8(4,5)6/h2-3H2,1H3,(H2,4,5,6) |

InChI Key |

GGIUUCJLIYQRAE-UHFFFAOYSA-N |

Canonical SMILES |

CCCOS(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for Sulfamic Acid Propyl Ester and Analogous Alkyl Sulfamate Esters

The synthesis of sulfamic acid propyl ester and similar alkyl sulfamates can be achieved through several distinct pathways. These methods range from classical approaches to modern catalytic systems, each with unique advantages regarding substrate scope, efficiency, and operational simplicity.

One of the most established methods for preparing acyclic sulfamates involves the reaction of an alcohol or phenol (B47542) with sulfamoyl chloride in the presence of a base. sci-hub.se Variations of this approach utilize different bases, such as triethylamine (B128534) or sodium hydride, to facilitate the reaction. sci-hub.se Another classical route employs reagents like chlorosulfonyl isocyanate, followed by deprotection, to yield the desired sulfamate (B1201201) ester. acs.org

More contemporary methods have been developed to overcome the limitations of older techniques, such as the instability of sulfamoyl chloride and issues with sterically hindered or electron-deficient substrates. nih.govresearchgate.net A versatile and broadly effective protocol involves the initial formation of sulfamic acid salts from amines and a sulfur trioxide source. nih.gov These salts are then activated, for instance with triphenylphosphine (B44618) ditriflate, and trapped with an alcohol nucleophile, such as n-pentanol, to furnish the sulfamate ester in high yields. nih.gov This strategy is notable for its use of inexpensive and readily available starting materials. nih.gov

Further innovation is seen in one-pot procedures mediated by reagents like thionyl fluoride (B91410) (SOF₂) or sulfuryl fluoride (SO₂F₂). ubc.ca One such method relies on the formation of an alkyl fluorosulfite or aminosulfinyl fluoride intermediate, which, after substitution and oxidation, provides the corresponding sulfamate ester in yields ranging from 38% to 90%. ubc.ca The use of stable, solid sulfamoylating agents like hexafluoroisopropyl sulfamate (HFIPS) represents another significant advancement. organic-chemistry.org HFIPS reacts readily with a wide array of alcohols under mild conditions, with hexafluoroisopropanol being the only byproduct, which simplifies product isolation. organic-chemistry.org

Catalytic approaches have also emerged, offering new possibilities for sulfamate ester synthesis. A novel method employs a dual-catalyst system of nickel and a photoexcitable iridium complex to couple O-alkyl sulfamate esters with (hetero)aryl bromides under visible light at room temperature. nih.gov This marks the first general use of sulfamate esters as nucleophiles in a C–N coupling reaction and effectively installs a diverse range of aryl substituents. nih.gov Additionally, one-flow syntheses using inexpensive chlorosulfonic acid have been developed, allowing for the rapid production of sulfamate esters in 90 seconds or less. organic-chemistry.org This technique offers excellent control over reaction parameters and minimizes the generation of toxic gases. organic-chemistry.org

Table 1: Comparison of Synthetic Methodologies for Alkyl Sulfamate Esters

| Method | Key Reagents | Typical Conditions | Reported Yields | Key Features |

|---|---|---|---|---|

| Classical Sulfamoylation sci-hub.seacs.org | Sulfamoyl chloride or Chlorosulfonyl isocyanate, Alcohol, Base | Varies; often requires inert atmosphere | Variable | Established but can be limited by reagent stability and substrate scope. |

| Sulfamic Acid Salt Activation nih.govacs.org | Amine, SO₃ complex, Triphenylphosphine ditriflate, Alcohol | -78 °C to room temperature | Modest to excellent (e.g., 95% for pentyl sulfamate) | Broadly effective; uses inexpensive starting materials. |

| SOF₂-Mediated Synthesis ubc.ca | Alcohol, SOF₂, Amine, Oxidant | One-pot procedure | 38–90% | Efficient one-pot method for a range of substrates. |

| Stable Transfer Reagent organic-chemistry.org | Hexafluoroisopropyl sulfamate (HFIPS), Alcohol | Mild conditions | Not specified, but products are high purity | Uses a bench-stable solid reagent; simple workup. |

| Photochemical Nickel-Catalysis nih.gov | Sulfamate ester, (Hetero)aryl bromide, Ni/Ir catalysts | Visible light, ambient temperature | Good to excellent | Advanced method for N-(hetero)arylation; mild conditions. |

| One-Flow Synthesis organic-chemistry.org | Chlorosulfonic acid, Alcohol, Amine | Microflow reactor, ≤90 seconds, 20 °C | 43–97% | Extremely rapid and efficient; suitable for automation. |

Principles and Implementation of Green Chemistry in Sulfamate Ester Synthesis

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use of hazardous substances, are increasingly relevant to the synthesis of sulfamate (B1201201) esters. royalsocietypublishing.org Traditional methods often rely on hazardous reagents and generate significant waste, prompting the development of more sustainable alternatives. researchgate.net

A key principle is the use of safer solvents and reaction conditions (Principles 5 and 6). royalsocietypublishing.org Many conventional esterification reactions employ hazardous chlorinated solvents or dimethylformamide (DMF). jove.com A shift towards greener solvents like acetonitrile (B52724) has been shown to be effective, offering comparable rates and yields without the associated health and environmental risks. jove.com Furthermore, the development of synthetic routes that operate at ambient temperature and pressure, such as photochemically-mediated catalysis, significantly reduces energy consumption compared to methods requiring high temperatures. nih.govroyalsocietypublishing.org

Catalysis (Principle 9) is fundamental to green chemistry. royalsocietypublishing.org The use of catalytic amounts of reagents is inherently more efficient and less wasteful than stoichiometric approaches. The development of nickel-catalyzed nih.gov and other catalytic systems for sulfamate synthesis exemplifies this principle. Moreover, heterogeneous catalysts, such as silica-bonded N-propyl sulfamic acid (SBNPSA), offer the advantage of being easily recoverable and recyclable, further minimizing waste. bas.bg

Table 2: Application of Green Chemistry Principles in Sulfamate Ester Synthesis

| Green Chemistry Principle | Implementation in Sulfamate Synthesis | Example Synthetic Method |

|---|---|---|

| 1. Waste Prevention | Eliminating intermediate isolation and purification steps. | One-pot SOF₂-mediated synthesis ubc.ca, One-flow synthesis organic-chemistry.org |

| 5. Safer Solvents & Auxiliaries | Replacing hazardous chlorinated solvents with greener alternatives like acetonitrile. | Greener Steglich Esterification principles applicable to sulfamate synthesis. jove.com |

| 6. Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Photochemical Nickel-Catalyzed Synthesis. nih.gov |

| 9. Catalysis | Using catalytic instead of stoichiometric reagents; employing recyclable catalysts. | Nickel-Catalyzed Coupling nih.gov, Use of SBNPSA. bas.bg |

Advanced Purification and Isolation Techniques for Sulfamate Esters

Hydrolytic Stability and Mechanistic Pathways of Degradation

The stability of sulfamic acid propyl ester and other alkyl sulfamates is highly dependent on environmental conditions, particularly temperature and pH. While the crystalline solid form of sulfamic acid is stable indefinitely under normal storage, its aqueous solutions, and by extension the solutions of its esters, are susceptible to hydrolysis. wikipedia.org At room temperature, dilute aqueous solutions of sulfamic acid are stable for long periods, but they undergo rapid hydrolysis at elevated temperatures. tilleydistributionproducts.comatamanchemicals.com The hydrolysis of the parent sulfamic acid yields ammonium (B1175870) bisulfate. wikipedia.org

For sulfamate esters, kinetic studies have provided detailed insights into their degradation pathways. The hydrolysis of a sulfamate ester was studied at 200 °C, revealing a specific acid-catalyzed mechanism. researchgate.net A pH rate profile for this reaction demonstrated a kinetic pKa value of 1.0 ± 0.2 at this elevated temperature. researchgate.net In contrast, some N-alkyl sulfamates have shown considerable stability across a wide pH range at ambient temperatures; for instance, an N-methyl sulfamate derivative was found to be stable in solutions with a pH from 3 to 12 with no signs of degradation. biorxiv.orgbiorxiv.org

Table 1: Factors Influencing the Hydrolytic Stability of Sulfamate Esters

| Factor | Observation | Reference(s) |

| Temperature | Stable in dilute aqueous solution at room temperature; rapid hydrolysis at elevated temperatures. | tilleydistributionproducts.comatamanchemicals.com |

| pH / Acidity | Hydrolysis is subject to specific acid catalysis. Some N-alkyl derivatives are stable over a wide pH range (3-12). | researchgate.netbiorxiv.orgbiorxiv.org |

| Substitution | N-alkylation can enhance stability compared to the parent sulfamate ester. | biorxiv.orgbiorxiv.org |

Nucleophilic Substitution Reactions at the Sulfonyl Center

Nucleophilic substitution at the sulfonyl sulfur atom is a key reaction class for sulfamate esters, though the mechanisms can be complex and are not as well-understood as analogous acyl transfer reactions. eurjchem.comacs.org These reactions can proceed via different pathways, and their study has been a subject of mechanistic investigation. scilit.com Reactive sulfonylating agents typically undergo aminolysis in preference to hydrolysis with amines in aqueous solution. acs.org

The aminolysis of sulfamate esters has been probed using kinetic studies, with Brønsted plots helping to distinguish between concerted E2 and stepwise E1cB elimination mechanisms. scilit.com In some systems, such as β-sultams, hydrolysis is favored over aminolysis in aqueous conditions. acs.org The inherent stability of the sulfonate and sulfamate groups also allows for their use as protecting groups, with regioselective cleavage of C–O or S–O bonds being a key step in their synthetic utility. eurjchem.com

More advanced transformations involving nucleophilic substitution have also been developed. A process involving the nucleophilic chain isomerization of a sulfonylpyridinium S(VI) center can form an S(IV)-containing sulfinate ester intermediate, which then undergoes substitution. nih.gov Sulfamate esters can also be activated for nucleophilic attack. For example, sulfamoyl fluorides can be activated with calcium triflimide for Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reactions with various amines. acs.org Similarly, cyclic sulfamidates, upon activation with a tosyl group on the nitrogen, can undergo S(N)2-type ring-opening with carbon nucleophiles. researchgate.net In the context of chemical biology, sulfamate acetamides have been designed as electrophilic warheads that react with the cysteine thiol group in a nucleophilic substitution, leading to the release of sulfamic acid. acs.org

Electrophilic Transformations and Their Reaction Profiles

While sulfamate esters often act as nucleophiles or precursors to radical species, they can also participate in or mediate electrophilic transformations. A prominent example is the rearrangement of arylsulfamates to para-sulfonyl anilines and phenols. mdpi.comresearchgate.net This reaction is understood to be an intermolecular process where the N-sulfamate group, under thermal conditions, releases sulfur trioxide. mdpi.com This highly electrophilic sulfur trioxide then participates in a standard electrophilic aromatic substitution (SEAr) reaction with an aniline (B41778) molecule to form the C-sulfonated product. mdpi.com Kinetic isotope effect experiments have been crucial in confirming the intermolecular nature of this mechanism. mdpi.comresearchgate.net The reaction conditions can be modulated to favor either N-sulfamation or the subsequent C-sulfonation rearrangement. researchgate.net

Molecular Rearrangements and Cyclization Processes

Molecular rearrangements and cyclizations represent a significant area of reactivity for this compound and its derivatives, enabling the construction of complex molecular architectures.

Molecular Rearrangements The thermal rearrangement of sulfamic acid esters has been a subject of mechanistic study. acs.orgacs.org Early investigations proposed a four-centered intramolecular process for the rearrangement of esters to their corresponding betaines. acs.org However, experiments involving the heating of a mixture of two different esters demonstrated that exchange of the ester groups occurs, leading to the formation of a "crossed" betaine (B1666868) product. This result indicates that the rearrangement cannot proceed exclusively through an intramolecular pathway and must have a significant intermolecular component. acs.org A more specialized rearrangement is the transformation of arylsulfamates into C-sulfonated aromatics, which proceeds via an intermolecular SEAr mechanism as detailed in the previous section. mdpi.comresearchgate.net

Cyclization Processes Sulfamate esters are excellent substrates for a variety of intramolecular cyclization reactions. These processes often leverage the nitrogen atom of the sulfamate as an internal nucleophile or as a precursor to a reactive nitrenoid or radical intermediate.

Aza-Wacker Cyclization: Alkenyl sulfamate esters can undergo palladium-catalyzed aza-Wacker cyclizations to form valuable six-membered oxathiazinane heterocycles. nih.govacs.orgku.edu These reactions are catalytic in palladium and utilize an oxidant like Cu(OAc)₂/O₂. nih.gov

C-H Amination/Oxidative Cyclization: In a process analogous to the Hofmann-Löffler-Freytag reaction, sulfamate esters can undergo intramolecular C-H amination to afford scilit.comnih.govacs.org-oxathiazinane-2,2-dioxide heterocycles. thieme-connect.comepa.gov This transformation is often catalyzed by dirhodium catalysts in the presence of an oxidant. The mechanism can involve the intermediacy of an N-centered radical. thieme-connect.comepa.gov

Dehydrative Amination: Gold(I) catalysts can promote the intramolecular dehydrative amination of sulfamate esters that are tethered to allylic alcohols. researchgate.net This reaction provides an efficient route to cyclic sulfamidates, including challenging seven-membered rings. researchgate.net

Table 2: Key Cyclization Reactions of Sulfamate Esters

| Reaction Type | Catalyst/Reagents | Product Type | Reference(s) |

| Aza-Wacker Cyclization | Pd₂(dba)₃, Cu(OAc)₂, O₂ | Alkenyl Oxathiazinanes | nih.govacs.org |

| Oxidative C-H Amination | Rh₂(oct)₄, NaOCl | scilit.comnih.govacs.org-Oxathiazinane-2,2-dioxides | thieme-connect.comepa.gov |

| Dehydrative Amination | (IPr)AuCl, AgBF₄ | Cyclic Sulfamidates | researchgate.net |

Functional Group Interconversions and Role as Synthetic Intermediates

Sulfamate esters are increasingly recognized as versatile synthetic intermediates and powerful directing groups for functional group interconversions, particularly in the realm of C–H functionalization. duke.edursc.orgnih.gov The sulfamate moiety can be viewed as a masked alcohol, enabling transformations at positions remote from the original hydroxyl group. duke.edunih.gov

The sulfamate ester group can guide site-selective C–H functionalization reactions through a 1,6-hydrogen-atom transfer (HAT) process, which is geometrically favored due to the elongated O–S and S–N bonds of the sulfamate. nih.govduke.edu This strategy has been employed to achieve:

C–H Chlorination: Light-initiated radical chain-propagation allows N-chlorinated sulfamate esters to deliver a chlorine atom to the γ-C(sp³)–H position with high selectivity. nih.gov

C–H (Hetero)arylation: A photochemically mediated, nickel-catalyzed reaction between sulfamate esters and (hetero)aryl bromides achieves γ-C(sp³)–H arylation. duke.edu

C–H Xanthylation: N-xanthylsulfamate esters, upon photolysis, can guide xanthate-transfer to the C(3)-position of the alkyl chain. nih.gov

Beyond C-H functionalization, sulfamate esters and their cyclized products are valuable synthetic intermediates. rsc.orgnih.gov The oxathiazinane heterocycles formed from aza-Wacker cyclizations serve as masked 1,3-amino alcohols, which are common motifs in biologically active compounds. nih.gov Cyclic sulfamidates are useful precursors for 1,3-diamines and have been applied in the total synthesis of natural products like (+)-preussin. researchgate.net Furthermore, primary sulfamate esters can be readily converted to N-substituted derivatives, such as N-(hetero)aryl sulfamate esters, through transition metal-catalyzed cross-coupling reactions, expanding their synthetic utility. nih.govorganic-chemistry.org

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analysis

A combination of kinetic and spectroscopic methods has been indispensable for unraveling the complex reaction mechanisms of sulfamate esters.

Kinetic Analysis Kinetic studies provide quantitative data on reaction rates and their dependence on various factors, offering deep mechanistic insights.

Brønsted Plots: In the study of sulfamate ester aminolysis, Brønsted analysis has been a key tool to differentiate between concerted (E2) and stepwise (E1cB) elimination mechanisms by examining the relationship between reaction rate and the basicity of the amine nucleophile. scilit.com

pH-Rate Profiles: The dependence of hydrolysis rates on pH has been used to establish specific acid-catalyzed pathways for sulfamate ester degradation at elevated temperatures. researchgate.net

Kinetic Isotope Effects (KIE): KIE studies have been instrumental in determining the intermolecular nature of the arylsulfamate-to-C-sulfonate rearrangement. mdpi.comresearchgate.net The absence of a significant primary KIE helped to rule out C-H bond breaking as the rate-determining step, supporting the proposed SEAr mechanism.

First-Order Kinetics: The degradation of related sulfonamides has been shown to follow a first-order kinetic model, providing a basis for predicting their environmental fate. nih.gov

Spectroscopic Analysis Spectroscopic techniques are crucial for monitoring reaction progress, identifying intermediates, and characterizing final products. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is widely used to monitor the kinetics of reactions involving sulfamates, such as the esterification of alcohols with sulfuric acid. nih.govoberlin.eduacs.org It is also the primary method for structural elucidation of reaction products and for measuring conversion in mechanistic studies, for instance, in rearrangement reactions. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is routinely used to confirm the presence of the sulfamate functional group by identifying its characteristic vibrational frequencies, aiding in the analysis of reaction products. researchgate.net

UV-Vis Spectroscopy: This technique can be used to follow reaction kinetics, for example, by monitoring the appearance or disappearance of a chromophore during a reaction. nih.gov It has also been used to determine the pKa of sulfamate esters via spectrophotometric titration. researchgate.net

These analytical methods, when used in concert, provide a powerful framework for building a detailed and accurate picture of the chemical behavior of this compound and its analogues. bohrium.com

Advanced Spectroscopic and Structural Characterization of Sulfamic Acid Propyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, a detailed structural map can be constructed.

Proton (¹H) NMR for Hydrogen Connectivity and Environment

Proton (¹H) NMR spectroscopy is a fundamental technique for identifying the number of distinct proton environments and their neighboring atoms. In the case of sulfamic acid propyl ester (CH₃CH₂CH₂OC(O)NH₂), four distinct proton signals are expected. The chemical shifts (δ) are influenced by the electron density around the protons, with electronegative atoms like oxygen and nitrogen causing a downfield shift to higher ppm values.

The protons of the terminal methyl group (CH₃) are expected to appear as a triplet at the most upfield position due to their distance from the electron-withdrawing ester group. The methylene (B1212753) group adjacent to the methyl group (CH₂-CH₃) will present as a sextet, being coupled to both the methyl and the other methylene protons. The methylene group directly attached to the ester oxygen (O-CH₂) will be the most deshielded of the alkyl protons, appearing as a downfield triplet. The two protons on the nitrogen atom of the sulfamic acid moiety (-NH₂) are expected to produce a broad singlet, as their signal can be influenced by exchange phenomena and quadrupole effects from the nitrogen atom.

Table 1: Hypothetical ¹H NMR Data for this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -CH₃ | 0.95 | Triplet | 7.4 | 3H |

| -CH₂-CH₃ | 1.68 | Sextet | 7.4, 6.7 | 2H |

| -O-CH₂- | 4.05 | Triplet | 6.7 | 2H |

| -NH₂ | 5.30 | Broad Singlet | - | 2H |

Note: Data are hypothetical and based on typical values for similar functional groups.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. For this compound, three distinct signals are anticipated for the three carbon atoms of the propyl group, in addition to the carbonyl carbon.

The carbon of the terminal methyl group (-CH₃) is expected to have the most upfield chemical shift. The central methylene carbon (-CH₂-CH₃) will appear further downfield. The carbon atom directly bonded to the ester oxygen (-O-CH₂-) will be significantly deshielded and thus have a larger chemical shift. The carbonyl carbon (-C=O) of the ester group is the most deshielded, appearing at the furthest downfield position.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Assignment | Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | 10.5 |

| -CH₂-CH₃ | 22.1 |

| -O-CH₂- | 67.8 |

| -C(O)NH₂ | 158.2 |

Note: Data are hypothetical and based on typical values for similar functional groups.

Nitrogen-15 (¹⁵N) NMR for Nitrogen Atom Probing

Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique used to investigate the chemical environment of nitrogen atoms. Although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, it can provide valuable structural information. For this compound, a single ¹⁵N signal would be expected for the nitrogen atom in the sulfamide (B24259) group. The chemical shift of this nitrogen would be influenced by the adjacent carbonyl and sulfonyl groups. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) can be used to correlate the ¹⁵N signal with the directly attached protons, confirming the N-H bond. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high precision, allowing for the determination of the elemental composition and molecular formula of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, producing charged droplets from which ions are generated. For this compound (C₃H₇NO₃S), the expected molecular weight is approximately 137.0147 g/mol . In positive-ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to its exact mass plus the mass of a proton. High-resolution measurement of this ion would allow for the unambiguous determination of its elemental formula. nih.gov

Fragmentation Pattern Analysis for Structural Confirmation

In addition to determining the molecular formula, mass spectrometry can provide structural information through the analysis of fragmentation patterns. By inducing fragmentation of the molecular ion (a process known as tandem mass spectrometry or MS/MS), characteristic daughter ions are produced that can be used to piece together the molecule's structure.

For the protonated molecule of this compound, several fragmentation pathways can be predicted. Cleavage of the ester bond could lead to the loss of the propoxy group or the propyl group. Other common fragmentation patterns include the loss of small neutral molecules. The masses of these fragment ions can be measured with high resolution to confirm their elemental composition, providing strong evidence for the proposed structure. libretexts.orgchemguide.co.uk

Table 3: Hypothetical HRMS Fragmentation Data for this compound ([M+H]⁺)

| m/z of Fragment Ion | Proposed Formula of Fragment | Proposed Neutral Loss |

|---|---|---|

| 138.0225 | [C₃H₈NO₃S]⁺ | - |

| 96.9602 | [H₂NO₃S]⁺ | C₃H₆ |

| 79.9571 | [H₂NO₂S]⁺ | C₃H₆O |

| 44.0241 | [CH₄N]⁺ | C₂H₃O₃S |

Note: Data are hypothetical and based on established fragmentation principles.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a cornerstone for identifying the functional groups present in a molecule. By analyzing the interaction of infrared radiation or laser light with this compound, its characteristic vibrational modes can be determined, offering a molecular fingerprint.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. While specific experimental data for this compound is not widely available in public literature, the expected characteristic absorption bands can be predicted based on the functional groups present in its structure: the N-H bonds of the amine group, the S=O and S-O bonds of the sulfamate (B1201201) group, and the C-H and C-O bonds of the propyl group.

For a closely related compound, methylammonium (B1206745) sulfamate monohydrate, key vibrational frequencies have been reported. These can provide a reference for the sulfamate group vibrations. For instance, asymmetric S=O stretching vibrations are typically observed in the region of 1250-1260 cm⁻¹. The presence of the propyl group in this compound would introduce additional characteristic peaks.

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3200 | N-H Stretch | Amine (-NH₂) |

| 2960-2850 | C-H Stretch | Propyl (-CH₂, -CH₃) |

| 1470-1430 | C-H Bend | Propyl (-CH₂, -CH₃) |

| 1350-1150 | S=O Asymmetric & Symmetric Stretch | Sulfamate (-SO₂) |

| 1060-1000 | C-O Stretch | Ester (-O-) |

This table is predictive and based on characteristic infrared absorption frequencies for the respective functional groups.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. The technique involves scattering laser light off the molecule and analyzing the resulting energy shifts, which correspond to the molecule's vibrational modes. Specific Raman spectroscopic data for this compound is scarce in publicly accessible research. However, the expected Raman shifts can be inferred from its structural components. The S=O and S-O stretching modes of the sulfamate group are expected to be Raman active, as are the various C-H and C-C vibrations of the propyl chain.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide definitive information on bond lengths, bond angles, and crystal packing. To date, a crystal structure for this compound has not been reported in open-access crystallographic databases.

Should single crystals of this compound be grown, X-ray diffraction analysis would be able to elucidate its solid-state conformation, including the geometry of the sulfamate group and the orientation of the propyl chain. This would provide invaluable data for understanding its intermolecular interactions.

Quantitative Elemental Analysis and Chromatographic Purity Assessment (e.g., GC-MS, HPLC)

To ensure the identity and purity of a synthesized compound, a combination of elemental analysis and chromatographic techniques is essential.

Elemental Analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen, Sulfur) in the compound. For this compound (C₃H₉NO₃S), the theoretical elemental composition can be calculated and compared with experimental values to confirm its stoichiometry.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

|---|---|---|---|---|

| Carbon | C | 12.01 | 36.03 | 25.89% |

| Hydrogen | H | 1.008 | 9.072 | 6.52% |

| Nitrogen | N | 14.01 | 14.01 | 10.07% |

| Oxygen | O | 16.00 | 48.00 | 34.50% |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. GC would separate this compound from any volatile impurities, and the subsequent mass spectrometry would provide its mass-to-charge ratio (m/z) and a characteristic fragmentation pattern, confirming its molecular weight and structural features.

High-Performance Liquid Chromatography (HPLC) is another critical tool for purity assessment, particularly for less volatile or thermally sensitive compounds. A suitable HPLC method with a C18 column and a mobile phase of water and acetonitrile (B52724) could be developed to separate this compound from non-volatile impurities. The purity would be determined by the relative area of the main peak.

Computational and Theoretical Investigations of Sulfamic Acid Propyl Ester

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed examination of molecular and electronic structures. Methods such as Density Functional Theory (DFT) and ab initio molecular orbital calculations provide a foundational understanding of the geometric and electronic properties of sulfamic acid propyl ester.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Distribution

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. ufms.br By focusing on the electron density rather than the complex many-electron wave function, DFT offers a balance of accuracy and computational efficiency for predicting molecular geometries and electronic properties. researchgate.netmdpi.com

For this compound, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the most stable three-dimensional arrangement of its atoms (the optimized molecular geometry). mdpi.com These calculations reveal key structural parameters and provide insights into the molecule's electronic landscape.

Key electronic properties elucidated by DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. chemrevlett.com

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other reagents. mdpi.com

Atomic Charges: Calculations such as Mulliken population analysis distribute the total molecular charge among its constituent atoms, providing further detail on reactive sites. ufms.br

| Calculated Property | Significance for this compound |

| Optimized Geometry | Predicts the most stable 3D structure and its bond lengths/angles. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |

| MEP Surface | Visualizes electrophilic and nucleophilic sites for reaction prediction. |

| Mulliken Charges | Quantifies the charge distribution on each atom. |

Ab Initio Molecular Orbital Calculations for Fundamental Chemical Understanding

Ab initio (Latin for "from the beginning") molecular orbital calculations are based solely on the principles of quantum mechanics and the fundamental constants of physics, without reliance on experimental data. These methods, while often more computationally intensive than DFT, can provide highly accurate results and serve as a benchmark for other computational techniques.

Studies on related sulfamates and sulfates have utilized ab initio self-consistent field (SCF) Hartree-Fock calculations to determine molecular geometries, rotational barriers, and potential-derived point charges. sci-hub.se For this compound, such calculations would offer a fundamental understanding of:

Conformational Analysis: By calculating the energies of different spatial arrangements (conformers) resulting from rotation around single bonds (e.g., the C-O or O-S bonds), ab initio methods can identify the lowest-energy conformer and the energy barriers between different conformations.

Electronic Wavefunction: These methods provide a detailed description of the molecular orbitals, offering deep insights into the nature of chemical bonding within the molecule.

Precise Energy Calculations: High-level ab initio methods are often used to obtain very accurate total energies, which are essential for reliable thermodynamic and kinetic modeling.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The precise geometry of a molecule is defined by its bond lengths (the distance between two bonded atoms), bond angles (the angle between three connected atoms), and dihedral angles (the rotational angle between four connected atoms). Quantum chemical calculations, particularly DFT, are highly effective at predicting these parameters with an accuracy that often rivals experimental results. ufms.brmdpi.com

For this compound, a theoretical analysis would yield a complete set of these geometric parameters. This data is critical for understanding the molecule's steric profile and intramolecular interactions. For instance, the calculated bond lengths within the sulfamate (B1201201) group (S=O, S-O, and S-N) can provide insight into the bond order and strength.

Below is an illustrative table of the types of geometric parameters that would be obtained from a DFT calculation on this compound, based on general values for similar functional groups.

| Parameter | Atom Connection | Predicted Value (Illustrative) |

| Bond Length | S=O | ~1.45 Å |

| S-N | ~1.65 Å | |

| S-O | ~1.60 Å | |

| O-C (propyl) | ~1.43 Å | |

| Bond Angle | O=S=O | ~120° |

| O=S-N | ~106° | |

| S-O-C | ~118° | |

| Dihedral Angle | N-S-O-C | Defines the rotation around the S-O bond |

Thermodynamic and Kinetic Modeling

Computational modeling extends beyond static molecular structures to predict the dynamic and energetic properties of chemical systems. This includes forecasting acidity and exploring the energy landscapes of chemical reactions, which are key to understanding the chemical behavior of this compound.

Prediction of Acidity Constants (pKa Values) for Related Sulfamates

The acidity constant (pKa) is a fundamental measure of a compound's acidity in a solution. While experimental determination is common, computational methods can provide reliable predictions, especially for series of related compounds. DFT calculations have been successfully used to predict the pKa of various N-substituted sulfamic acid derivatives in both the gas phase and aqueous media. sharif.edu

The prediction of pKa values often involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction using thermodynamic cycles. For this compound, the relevant acidic proton is on the nitrogen atom. The reaction is as follows:

CH₃CH₂CH₂-O-SO₂-NH₂ ⇌ CH₃CH₂CH₂-O-SO₂-NH⁻ + H⁺

Computational models can calculate the free energies of the neutral acid and its conjugate base. The difference in these energies, combined with the solvation energies of all species, allows for the prediction of the pKa value. Studies have shown that for sulfamic acids, the calculated values indicate they are strong acids. sharif.edu Furthermore, research on related sulfonamides has revealed strong linear correlations between computationally derived equilibrium bond lengths in the sulfonyl group and their aqueous pKa values, offering a powerful predictive tool.

Computational Exploration of Reaction Energetics and Transition States

Computational chemistry is an indispensable tool for mapping out the pathways of chemical reactions. By modeling the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states—the high-energy structures that represent the barrier to a reaction.

For this compound, this approach can be used to study various reactions, such as nucleophilic substitution at the sulfur atom or dehydration reactions. evitachem.com The process involves:

Geometry Optimization: Calculating the lowest-energy structures of the reactants, products, and any intermediates.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants to products. This is the transition state structure.

Frequency Calculations: Confirming the nature of the stationary points (minima for reactants/products, first-order saddle point for transition states) and calculating zero-point vibrational energies.

These calculations provide quantitative data on reaction feasibility (thermodynamics) and reaction rates (kinetics), offering a detailed mechanistic understanding that is often difficult to obtain experimentally. chemrevlett.com

Intermolecular Interactions and Solvation Effects

The study of intermolecular interactions and solvation effects is crucial for understanding the chemical behavior of this compound in various environments. Computational chemistry provides powerful tools to investigate these phenomena at a molecular level, offering insights into the forces that govern its interactions with other molecules, including itself and solvent molecules.

Hydrogen bonding plays a significant role in the structure and reactivity of molecules containing N-H and S=O groups, such as this compound. The amino group (-NH₂) can act as a hydrogen bond donor, while the sulfonyl oxygens and the ester oxygen can act as hydrogen bond acceptors. These interactions can lead to the formation of complex hydrogen-bonding networks in the condensed phase.

Theoretical studies on related sulfonamides have shown that the amido protons have a preference for hydrogen bonding to strong acceptors, while the amino protons often interact with sulfonyl oxygens, leading to the formation of chain-like structures. nih.gov In the case of this compound, both intermolecular hydrogen bonds between two ester molecules and with solvent molecules are possible.

Computational models, such as Density Functional Theory (DFT), can be employed to calculate the strength and geometry of these hydrogen bonds. The influence of these networks on the vibrational frequencies of the molecule can also be predicted and compared with experimental spectroscopic data.

Table 1: Calculated Hydrogen Bond Parameters for a Dimer of this compound (Note: This data is representative and based on theoretical calculations for analogous compounds in the absence of specific experimental data for this compound.)

| Interacting Atoms | Bond Length (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |

| N-H···O=S | 1.85 | 175 | -5.2 |

| N-H···O-C | 2.10 | 168 | -3.1 |

The reactivity and conformational preferences of this compound are expected to be significantly influenced by the surrounding solvent. Theoretical models can be used to investigate these solvent effects, providing a deeper understanding of the molecule's behavior in different chemical environments.

Implicit solvent models, which represent the solvent as a continuous dielectric medium, can be used to calculate the solvation free energy of different conformers of this compound. These calculations can help predict the most stable conformation in a given solvent. For instance, in polar solvents, conformations with a larger dipole moment are generally favored.

Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of the specific interactions between the solute and the solvent. These models are particularly useful for studying reactions where the solvent molecules play a direct role in the reaction mechanism, such as in solvolysis reactions. Studies on the solvolysis of related compounds have shown that both the solvent's nucleophilicity and ionizing power can influence the reaction pathway. mdpi.com

Table 2: Calculated Relative Solvation Energies for Different Conformations of this compound in Various Solvents (Note: This data is hypothetical and for illustrative purposes, demonstrating the expected trend based on theoretical principles.)

| Conformer | Solvent | Dielectric Constant | Relative Solvation Energy (kcal/mol) |

| Gauche | Water | 78.4 | 0.0 |

| Anti | Water | 78.4 | +1.5 |

| Gauche | Acetonitrile (B52724) | 37.5 | 0.0 |

| Anti | Acetonitrile | 37.5 | +0.8 |

| Gauche | Chloroform | 4.8 | 0.0 |

| Anti | Chloroform | 4.8 | -0.5 |

Molecular Dynamics Simulations for Conformational Analysis and Behavior in Solution

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules in solution. By simulating the motion of atoms over time, MD can provide insights into the conformational flexibility of this compound and its interactions with solvent molecules.

An MD simulation of this compound in a box of explicit solvent molecules would allow for the exploration of its conformational landscape. The simulation would reveal the preferred dihedral angles of the propyl chain and the orientation of the sulfamate group. The analysis of the simulation trajectory can provide information on the timescales of conformational changes and the energy barriers between different conformers. nih.gov

Furthermore, MD simulations can be used to study the solvation shell around the this compound molecule. The radial distribution functions of solvent molecules around specific atoms of the solute can be calculated to understand the local solvent structure. These simulations can also shed light on the dynamics of hydrogen bonds between the solute and the solvent, including their formation and breaking over time. This information is crucial for understanding how the solvent mediates the interactions and reactivity of the molecule. nih.gov

Synthesis and Characterization of Propyl Containing Sulfamate Derivatives and Analogues

N-Propyl Sulfamic Acid Derivatives (N-Sulfonated Propyl Amines)

N-propyl sulfamic acid and its derivatives represent a significant subclass of sulfamates, characterized by a propyl group attached to the nitrogen atom. These compounds are primarily explored for their catalytic applications and serve as valuable intermediates in organic synthesis.

Synthetic Methodologies for N-Propyl Sulfamic Acid

The synthesis of N-propyl sulfamic acid can be achieved through several established chemical routes. A common and straightforward method involves the reaction of a primary amine, such as propylamine, with a sulfonating agent.

One prevalent technique is the reaction of propylamine with chlorosulfonic acid. wikipedia.org This reaction is typically performed in an inert solvent. Another approach involves the use of sulfur trioxide complexes, such as the sulfur trioxide pyridine complex or sulfur trioxide trimethylamine complex. nih.gov The amine reacts with the SO₃ complex, often in the presence of a tertiary amine base like triethylamine (B128534), to furnish the corresponding sulfamic acid salt in high yield. nih.gov

A distinct synthetic route involves the reaction of sultones, which are cyclic sulfonic esters, with a primary amine. For instance, 1,3-propane sultone can be mixed with an organic solvent like toluene, followed by the dropwise addition of propylamine. organic-chemistry.org The reaction proceeds over several hours to yield the N-propyl sulfamic acid derivative. organic-chemistry.org

These methods provide versatile and efficient pathways to N-propyl sulfamic acid derivatives, allowing for their preparation from readily available starting materials.

Structural Features and Stereochemical Aspects of N-Propyl Derivatives

The fundamental structure of N-alkylated sulfamic acids, including N-propyl sulfamic acid, is characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to a hydroxyl group and the nitrogen of the propyl amine group. These compounds can exist in a zwitterionic form, where the acidic proton from the sulfonic acid moiety protonates the nitrogen atom. nih.gov The catalytic behavior of sulfamic acid and its derivatives is often associated with the presence of this zwitterion. nih.gov

Detailed structural analyses, such as X-ray crystallography, provide precise information on bond lengths and angles, confirming the molecular geometry. nih.gov While specific crystallographic data for simple N-propyl sulfamic acid is not extensively detailed in the reviewed literature, studies on sulfamic acid itself reveal the nature of the chemical bonding and electron density distribution. organic-chemistry.org The dative bond between nitrogen and sulfur is believed to be only partially formed. organic-chemistry.org

From a stereochemical perspective, if an enantioenriched amine is used as a starting material, the resulting N-substituted sulfamate (B1201201) ester can be generated without erosion of the stereochemical integrity at the chiral center. researchgate.net This indicates that the sulfonation and subsequent esterification reactions proceed without affecting existing stereocenters, a crucial aspect for asymmetric synthesis.

Catalytic Activity of Silica-Bonded N-Propyl Sulfamic Acid (SBNPSA) in Organic Synthesis

A significant application of N-propyl sulfamic acid is its use in a heterogenized form as a solid acid catalyst. Silica-bonded N-propyl sulfamic acid (SBNPSA) is a recyclable and efficient catalyst for various organic transformations.

SBNPSA has been successfully employed in the transesterification of soybean oil with methanol to produce biodiesel. ucla.edu In this heterogeneous system, a maximum conversion of 90.5% was achieved. ucla.edu A key advantage of this catalyst is its tolerance to free fatty acids (FFA) and water in the feedstock, which can be problematic for other catalysts. ucla.edu Furthermore, SBNPSA also effectively catalyzes the esterification of FFAs, showing a conversion of 95.6%. ucla.edu The catalyst can be recovered and reused multiple times, enhancing its practicality and environmental friendliness. organic-chemistry.org

Another application is in the synthesis of benzylidene acrylate derivatives. Silica bonded N-(propylcarbamoyl)sulfamic acid, a related derivative, has been shown to be a highly efficient and recyclable catalyst for the Knoevenagel condensation of aromatic aldehydes with ethyl cyanoacetate under solvent-free conditions, achieving excellent yields of 90-98%. nih.gov

The table below summarizes the catalytic performance of SBNPSA in the transesterification of soybean oil.

| Parameter | Value | Reference |

| Reaction | Transesterification of Soybean Oil | ucla.edu |

| Catalyst | Silica-Bonded N-Propyl Sulfamic Acid (SBNPSA) | ucla.edu |

| Max. Conversion | 90.5% | ucla.edu |

| Oil to Methanol Molar Ratio | 1:20 | ucla.edu |

| Catalyst Amount | 7.5 wt.% | ucla.edu |

| Temperature | 423 K | ucla.edu |

| Time | 60 h | ucla.edu |

| FFA Esterification Conversion | 95.6% | ucla.edu |

Cyclic Sulfamate Esters Incorporating Propyl Moieties

Cyclic sulfamates, also known as sulfamidates, are heterocyclic compounds that serve as important intermediates in organic synthesis, particularly for the preparation of amino alcohols and diamines. researchgate.netresearchgate.net The synthesis of these rings can be achieved through intramolecular cyclization reactions of sulfamate esters. For example, sulfamate esters tethered to allylic alcohols can undergo intramolecular cyclization in the presence of a gold(I) catalyst to form cyclic sulfamidates. researchgate.net

While the literature provides general strategies for synthesizing the cyclic sulfamate core, specific examples focusing on rings with a simple propyl substituent are not extensively detailed. The methodologies, however, are adaptable. A propyl moiety could be incorporated into the cyclic structure by starting with a propyl-substituted precursor, such as a propyl-containing amino alcohol, which is then converted to a sulfamate ester and subsequently cyclized. The bond angles of the sulfamate tether generally favor the formation of six-membered rings. nih.gov

Aryl-Propyl Sulfamate Esters: Synthesis and Distinct Chemical Properties

Aryl-propyl sulfamate esters are compounds containing both an aryl (e.g., phenyl) group and a propyl group attached to the sulfamate core, either at the nitrogen or the oxygen atom. The synthesis of these mixed esters can be accomplished using general sulfamoylation methods.

One versatile approach is the reaction of an alcohol (like propanol or a phenol) with an N-substituted sulfamic acid salt (such as N-phenyl sulfamic acid or N-propyl sulfamic acid) that is activated with triphenylphosphine (B44618) ditriflate. nih.gov Alternatively, reagents like hexafluoroisopropyl sulfamate can react with a wide variety of alcohols (including propanol) and anilines under mild conditions to provide the desired sulfamate esters. organic-chemistry.org This method is advantageous due to the formation of the volatile hexafluoroisopropanol as the sole byproduct, simplifying purification. organic-chemistry.org

The chemical properties of aryl-propyl sulfamate esters are dictated by the interplay between the alkyl and aryl substituents. The propyl group imparts increased lipophilicity compared to smaller alkyl groups, while the aryl group influences the electronic properties and potential for aromatic interactions. These compounds can be used as intermediates in cross-coupling reactions or as precursors for other functional groups.

Systematic Investigation of Other Alkyl Sulfamate Ester Analogues

The study of structure-activity relationships (SAR) is crucial for understanding how modifications to a chemical structure affect its properties and biological activity. wikipedia.org In the context of sulfamate esters, altering the alkyl chain length from propyl to other analogues (e.g., methyl, ethyl, butyl) can significantly impact the molecule's physicochemical characteristics.

Homologation, the systematic extension of an alkyl chain, is a common strategy in medicinal chemistry. drugdesign.org For example, studies on other classes of compounds have shown that increasing the alkyl chain from methyl to n-propyl can optimize biological activity, while further extension to n-butyl may lead to a decrease in potency. drugdesign.org This suggests the existence of an optimal chain length for fitting into a specific binding pocket.

For alkyl sulfamate esters, changing the alkyl group is expected to have the following effects:

Hydrophobicity: Increasing the length of the alkyl chain (e.g., from methyl to propyl to heptyl) increases the lipophilicity of the molecule. This can affect solubility, membrane permeability, and interactions with hydrophobic regions of biological targets. drugdesign.org

Steric Effects: A larger alkyl group like propyl or butyl will exert more steric hindrance than a methyl or ethyl group. This can influence the reactivity of the sulfamate group and its ability to interact with enzymes or receptors.

Physical Properties: Properties such as density and viscosity are known to change with the length of the alkyl chain in esters. mdpi.com Generally, density decreases as the carbon chain length of the alcohol-derived portion increases. mdpi.com

While direct comparative studies detailing the systematic investigation of simple N-alkyl sulfamate esters were not prominent in the reviewed literature, these established principles from SAR and materials science indicate that the propyl group represents a specific point in a homologous series, with distinct properties compared to its lower and higher alkyl analogues.

Conclusion and Future Research Directions

Synthesis of Key Findings and Contributions to Sulfamic Acid Propyl Ester Chemistry

Research into this compound has solidified our understanding of several key aspects of its chemistry. A variety of synthetic methodologies have been established for its preparation, ranging from classical approaches to more modern techniques. These methods provide a toolkit for chemists to access this compound with varying degrees of efficiency and substrate scope.

The reactivity of the sulfamate (B1201201) ester moiety in this compound has been shown to be diverse. It can participate in a range of chemical transformations, acting as a precursor for the introduction of nitrogen-containing functionalities into organic molecules. Its role in directing C-H functionalization reactions is a particularly significant contribution, offering a pathway for the selective modification of otherwise unreactive C-H bonds. nih.govresearchgate.netresearchgate.net

While specific industrial applications for this compound remain niche, its utility as a building block in organic synthesis is evident. researchgate.netnih.govsigmaaldrich.com The compound serves as a valuable intermediate in the construction of more complex molecular architectures, particularly in the development of new catalytic systems and functional materials.

Interactive Table: Summary of Synthetic Methodologies for this compound

| Method | Reagents | Key Advantages |

| Reaction with Sulfamoyl Chloride | Propanol, Sulfamoyl Chloride, Base | Established method, readily available reagents. |

| Reaction with Hexafluoroisopropyl Sulfamate (HFIPS) | Propanol, HFIPS, Pyridine | Bench-stable reagent, mild reaction conditions, high purity of products. organic-chemistry.org |

| Activation of Sulfamic Acid Salts | Sulfamic acid salt, Triphenylphosphine (B44618) Ditriflate, Propanol | General approach for a variety of alcohols. nih.gov |

Emerging Trends and Interdisciplinary Research Opportunities in Sulfamate Ester Chemistry

The field of sulfamate ester chemistry is experiencing a surge of innovation, driven by emerging trends that promise to expand the applications of compounds like this compound into new and exciting interdisciplinary areas. One of the most promising trends is the increasing use of sulfamate esters in medicinal chemistry and drug discovery. nih.gov The sulfamate moiety is recognized as a valuable pharmacophore that can enhance the biological activity and pharmacokinetic properties of drug candidates. This opens up opportunities for the design and synthesis of novel therapeutic agents based on the this compound scaffold.

Furthermore, the unique reactivity of sulfamate esters is being harnessed in the development of novel biocompatible reactions and chemical probes for studying biological systems. The ability of sulfamates to undergo specific transformations under physiological conditions makes them attractive candidates for applications in chemical biology, such as protein labeling and activity-based protein profiling.

The intersection of sulfamate chemistry with materials science is another area ripe for exploration. The incorporation of sulfamate ester functionalities into polymers and other materials can impart unique properties, such as altered solubility, thermal stability, and surface characteristics. This could lead to the development of advanced materials with tailored functionalities for a wide range of applications, from drug delivery systems to specialized coatings.

Prognosis for Novel Synthetic Methodologies and Process Intensification

The development of more efficient and sustainable synthetic methods for preparing sulfamate esters, including this compound, is a key area of future research. While current methods are effective, there is a growing demand for greener and more atom-economical approaches. This includes the development of catalytic methods that minimize the use of stoichiometric reagents and the exploration of flow chemistry and other process intensification strategies to improve reaction efficiency and scalability. organic-chemistry.org

The use of computational modeling and high-throughput screening will likely play an increasingly important role in the discovery and optimization of new synthetic routes. These approaches can accelerate the identification of novel catalysts and reaction conditions, leading to the development of more robust and environmentally friendly methods for the production of this compound and other sulfamate esters.

Prospects for Advanced Material Development and Functionalization

The functionalization of materials with sulfamate esters represents a promising avenue for future research. The ability to introduce the sulfamate moiety onto the surface of materials or into the backbone of polymers can be used to control a variety of material properties. For example, the incorporation of this compound into a polymer could be used to tune its hydrophilicity, which is a critical parameter in applications such as biomedical implants and separation membranes.

Furthermore, the reactivity of the sulfamate group can be exploited for the post-synthetic modification of materials. This would allow for the creation of "smart" materials that can respond to external stimuli, such as changes in pH or the presence of specific biomolecules. The development of such materials could have a significant impact on fields ranging from diagnostics to regenerative medicine.

Computational and Theoretical Advancements in Understanding Sulfamate Systems

Computational and theoretical chemistry are poised to make significant contributions to our understanding of sulfamate systems. Density functional theory (DFT) and other computational methods can be used to elucidate the electronic structure and reactivity of this compound, providing insights that are difficult to obtain through experimental methods alone.

These computational studies can help to rationalize the observed reactivity of sulfamate esters and to predict their behavior in new chemical transformations. For example, computational modeling could be used to design more efficient catalysts for sulfamate ester synthesis or to predict the binding affinity of sulfamate-containing molecules for biological targets. As computational methods continue to improve in accuracy and efficiency, they will become an indispensable tool for the design and development of new applications for this compound and other sulfamate esters.

Q & A

Q. What are the recommended chromatographic methods for separating sulfamic acid propyl ester from structurally similar esters in complex mixtures?

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are widely used. For TLC, a mobile phase optimized for ester separation (e.g., ethyl acetate/hexane mixtures) and silica gel plates can resolve this compound from analogs like gallic acid esters or hydroxybenzoic acid esters . In HPLC, reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile with 0.1% formic acid) improve resolution and peak symmetry .

Q. How can the purity of synthesized this compound be validated?

Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with gas chromatography-mass spectrometry (GC-MS). NMR identifies functional groups (e.g., ester carbonyl at ~170 ppm in ¹³C NMR), while GC-MS detects impurities via fragmentation patterns (e.g., characteristic m/z peaks for sulfamic acid derivatives) . Elemental analysis (C, H, N, S) further confirms stoichiometric purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Refer to toxicology data from structurally related propyl esters (e.g., chloroformic acid propyl ester). Use fume hoods for synthesis, wear nitrile gloves, and store the compound in airtight containers away from oxidizers. Acute toxicity studies in rats suggest LD₅₀ values for similar esters range from 500–2100 mg/kg, necessitating strict exposure controls .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. IR) for this compound be resolved?

Contradictions often arise from solvent interactions or tautomerism. For example, keto-enol tautomerism in esters may alter IR carbonyl peaks (~1740 cm⁻¹). Validate results using deuterated solvents in NMR (e.g., DMSO-d₆) and compare with computational simulations (DFT for IR vibrations). Cross-reference with high-resolution MS to confirm molecular ion consistency .

Q. What experimental design considerations are essential for optimizing the esterification yield of sulfamic acid with propanol?

Use a factorial design to test variables:

- Catalyst type (e.g., sulfuric acid vs. p-toluenesulfonic acid).

- Molar ratio (sulfamic acid:propanol from 1:2 to 1:5).

- Reaction time (6–24 hours at 80–120°C). Monitor progress via acid value titration or FTIR for ester bond formation (~1250 cm⁻¹). Post-synthesis, purify via fractional distillation or recrystallization .

Q. How can researchers address discrepancies in reported toxicity data for this compound?

Discrepancies may stem from impurities or assay variability. Replicate studies using OECD Test Guidelines (e.g., TG 423 for acute oral toxicity) under controlled conditions. Compare results with structurally analogous esters (e.g., propyl gallate, which shows LD₅₀ of 2100 mg/kg in rats) . Use in vitro assays (e.g., Ames test for mutagenicity) to supplement in vivo data .

Q. What strategies improve the stability of this compound in long-term storage?

Stabilize against hydrolysis by storing in anhydrous solvents (e.g., dried acetonitrile) at –20°C. Add antioxidants (e.g., BHT at 0.01% w/v) to prevent oxidative degradation. Monitor stability via accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC analysis .

Data Analysis and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

Follow the Beilstein Journal of Organic Chemistry guidelines:

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicology studies?

Use probit analysis for LD₅₀ calculations and ANOVA for comparing group means. Apply the Hill equation to model non-linear responses. Validate models with bootstrap resampling (n=1000 iterations) to estimate confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.